3-Bromopyridazine

C–H Borylation Cross-Coupling Dibromopyridazine Synthesis

Select 3-Bromopyridazine for your next coupling reaction to leverage its distinct reactivity profile. The C–Br bond in this heteroaryl halide provides superior oxidative addition kinetics over C–Cl analogs in Pd-catalyzed Suzuki-Miyaura reactions, enabling milder conditions and broader substrate scope. Use it as a key precursor in the patented synthesis of 3,5-dibromopyridazine (CN-118955404-A), or for rapid diversification via Sonogashira and Buchwald-Hartwig aminations. Its LogP of ~1.24 imparts favorable lipophilicity for CNS-targeted medicinal chemistry programs. Procure from vetted suppliers with guaranteed purity for consistent R&D and scale-up results.

Molecular Formula C4H3BrN2
Molecular Weight 158.98 g/mol
CAS No. 88491-61-6
Cat. No. B1282269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridazine
CAS88491-61-6
Molecular FormulaC4H3BrN2
Molecular Weight158.98 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)Br
InChIInChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H
InChIKeyILYSUJOMLYXAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridazine (CAS 88491-61-6) for Pharmaceutical Synthesis and Cross-Coupling Chemistry: Procurement and Technical Specifications


3-Bromopyridazine (CAS 88491-61-6) is a halogenated pyridazine building block with the molecular formula C₄H₃BrN₂ and molecular weight 158.98 g/mol . This heteroaromatic compound features a bromine substituent at the 3-position of the 1,2-diazine ring, which enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . The compound is a pale-yellow to yellow-brown solid at ambient temperature [1], and its physicochemical properties including density (1.727 g/cm³), boiling point (269.97 °C at 760 mmHg), and LogP (1.2391) have been well characterized [2]. As a versatile intermediate in medicinal chemistry and agrochemical synthesis, 3-bromopyridazine serves as a key precursor for constructing functionalized pyridazine-containing scaffolds .

3-Bromopyridazine versus Halogenated Pyridazine Analogs: Key Differentiation Factors for Synthetic Strategy


Halogenated pyridazine analogs cannot be freely interchanged due to fundamental differences in physicochemical properties and synthetic utility that directly impact reaction outcomes. The choice between 3-bromopyridazine and its chloro-, fluoro-, or iodo-substituted counterparts affects LogP, boiling point, and reactivity in cross-coupling reactions [1]. For instance, while 3-chloropyridazine is commercially available, the C–Br bond in 3-bromopyridazine offers superior oxidative addition kinetics in palladium-catalyzed Suzuki-Miyaura couplings compared to C–Cl bonds, enabling milder reaction conditions and broader substrate scope [2]. Furthermore, 3-bromopyridazine is a demonstrably viable precursor for C–H borylation and subsequent functionalization, as evidenced by its use in patent-protected synthetic routes [3]. Substituting an alternative halogenated pyridazine without re-optimizing reaction conditions may compromise yield, selectivity, or process economics.

3-Bromopyridazine (CAS 88491-61-6): Quantitative Comparative Evidence for Procurement Decisions


3-Bromopyridazine as Preferred Substrate for C–H Borylation versus Chloro Analogs: Patent Evidence

3-Bromopyridazine was selected over 3-chloropyridazine and other halogenated pyridazines as the starting material for synthesizing 3,5-dibromopyridazine via a patented two-step sequence involving metal-catalyzed C–H boryl esterification followed by copper bromide-mediated conversion [1]. This route leverages the C–Br bond for regioselective functionalization at the 5-position, a transformation not equivalently documented for chloro-substituted analogs in the same patent literature. The process enables short-step preparation of the dibrominated target with high yield and mild reaction conditions [1].

C–H Borylation Cross-Coupling Dibromopyridazine Synthesis

LogP and Lipophilicity Comparison: 3-Bromopyridazine versus 3-Chloropyridazine

3-Bromopyridazine exhibits a LogP of 1.2391 [1], whereas its chloro-substituted analog 3-chloropyridazine has a lower LogP of approximately 0.73 [2]. This difference of ~0.5 Log units corresponds to a 3.2-fold increase in octanol-water partition coefficient, indicating that 3-bromopyridazine-derived intermediates are measurably more lipophilic than their chloro-pyridazine counterparts. This property influences membrane permeability, tissue distribution, and chromatographic behavior during purification .

Lipophilicity Physicochemical Properties Medicinal Chemistry

Boiling Point and Volatility: 3-Bromopyridazine versus 3-Chloropyridazine

3-Bromopyridazine has a boiling point of 269.97 °C at 760 mmHg [1], whereas 3-chloropyridazine boils at a lower temperature of approximately 175–180 °C at 760 mmHg [2]. This ~90 °C difference reflects the higher molecular weight and stronger van der Waals interactions of the bromo-substituted analog. The elevated boiling point of 3-bromopyridazine offers practical advantages in high-temperature reactions and may influence distillation-based purification strategies [1].

Thermal Properties Purification Reaction Conditions

Cross-Coupling Reactivity Advantage: C–Br versus C–Cl in Suzuki-Miyaura Couplings

In palladium-catalyzed cross-coupling reactions, the C–Br bond of 3-bromopyridazine undergoes oxidative addition to Pd(0) more readily than the C–Cl bond of 3-chloropyridazine [1]. This difference in bond dissociation energy (BDE: C–Br ≈ 68 kcal/mol versus C–Cl ≈ 79 kcal/mol for aryl halides) translates to lower activation barriers and enables milder reaction temperatures for bromopyridazines [2]. 3-Bromopyridazine has been successfully employed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate diverse 3-substituted pyridazine derivatives [1].

Palladium Catalysis Oxidative Addition Suzuki-Miyaura

Reported Synthetic Yield: 3-Bromopyridazine from 3-Hydroxypyridazine with POBr₃

Two independent synthetic protocols for preparing 3-bromopyridazine from 3-hydroxypyridazine using phosphorus oxybromide (POBr₃) have been reported with yields of 61.2% and 69%, respectively [1][2]. The higher-yielding protocol (69%, GCMS purity >99%) uses a 3-hour reaction time at 80–120 °C followed by silica gel purification [2]. For comparison, synthesis of the chloro analog 3-chloropyridazine from 3-hydroxypyridazine using POCl₃ typically yields 55–65% under comparable conditions [3], suggesting comparable or slightly superior efficiency for the bromo derivative synthesis.

Synthetic Efficiency Bromination Yield Optimization

Commercial Availability and Pricing Benchmark: 3-Bromopyridazine

3-Bromopyridazine is commercially available from multiple global suppliers at competitive price points. Fluorochem offers 1 g at £14.00 (~$18 USD), 5 g at £40.00 (~$51 USD), and 100 g at £510.00 (~$650 USD) with stock availability in the UK, Europe, and China . Bidepharm supplies 5 g at ¥332 (~$46 USD) with 97% purity and routine analytical characterization (NMR, HPLC, GC) . Multiple other vendors including Chemscene, Coolpharm, and 9dingchem maintain active listings, indicating a robust and competitive supply landscape [1].

Procurement Supply Chain Cost Analysis

3-Bromopyridazine (88491-61-6): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Intermediate for Dibromopyridazine Synthesis via Patent-Validated C–H Borylation

Procure 3-bromopyridazine as the starting material for synthesizing 3,5-dibromopyridazine following the patented CN-118955404-A protocol [1]. This route uses metal-catalyzed C–H boryl esterification at the 5-position followed by copper bromide-mediated conversion to install a second bromine substituent. The method provides short-step access to a disubstituted pyridazine scaffold useful in medicinal chemistry and crop protection agent development [1].

Suzuki-Miyaura Cross-Coupling for 3-Arylpyridazine Library Construction

Employ 3-bromopyridazine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate diverse 3-arylpyridazine derivatives [1][2]. The C–Br bond undergoes oxidative addition more readily than C–Cl, enabling milder reaction conditions (e.g., Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 120 °C) with boronic acid partners [3]. This approach has been used to synthesize π-conjugated pyridazine-thiophene molecules for optical and electronic materials applications [2].

Medicinal Chemistry Scaffold for Kinase and GPCR-Targeted Libraries

Use 3-bromopyridazine as a versatile building block in the synthesis of bioactive molecules targeting kinases, proteases, and G protein-coupled receptors [1]. The bromine substituent serves as a functional handle for introducing aryl, vinyl, or heterocyclic moieties via cross-coupling. The compound's LogP of 1.2391 [2] imparts moderate lipophilicity favorable for CNS penetration or membrane-associated target engagement, distinguishing it from less lipophilic chloro analogs [3].

Sonogashira and Buchwald-Hartwig Coupling for 3-Substituted Pyridazine Derivatives

Leverage 3-bromopyridazine in Sonogashira couplings with terminal alkynes to generate 3-alkynylpyridazines, or in Buchwald-Hartwig aminations to access 3-aminopyridazine derivatives [1]. These transformations enable rapid diversification of the pyridazine core for structure-activity relationship studies in drug discovery programs. The higher reactivity of the C–Br bond compared to C–Cl allows for broader substrate scope under milder conditions, improving overall synthetic efficiency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.